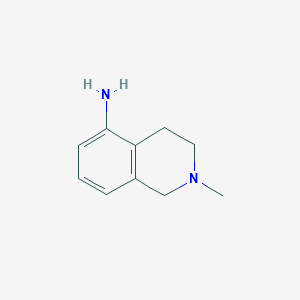

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine

Vue d'ensemble

Description

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline scaffold . The reaction conditions typically involve heating the reactants at elevated temperatures (around 100°C) in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The amine group can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines .

Applications De Recherche Scientifique

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential neuroprotective effects and its role in neurotransmitter regulation.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.

Industry: It is used in the development of pharmaceuticals and other chemical products

Mécanisme D'action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation can lead to neuroprotective effects and potential therapeutic benefits in neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another tetrahydroisoquinoline derivative with neuroprotective properties.

2-Methyl-1,2,3,4-tetrahydroisoquinolin-6-amine: A similar compound with slight structural differences that may lead to different biological activities.

Uniqueness

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other tetrahydroisoquinoline derivatives. Its potential neuroprotective effects and ability to modulate neurotransmitter systems make it a compound of significant interest in scientific research .

Activité Biologique

2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine (also referred to as 2-MeTIQ) is a compound belonging to the tetrahydroisoquinoline family, known for its diverse biological activities. This article explores the biological activity of 2-MeTIQ, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₀H₁₄N₂

- Molecular Weight : 162.23 g/mol

- Structure : Characterized by a tetrahydroisoquinoline scaffold with a methyl group at the C2 position.

The biological effects of 2-MeTIQ are primarily attributed to its interaction with neurotransmitter systems, particularly:

- Dopamine and Serotonin Modulation : It enhances neurotransmitter release and modulates receptor activity, potentially leading to neuroprotective effects.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, contributing to increased levels of monoamines in the brain.

Neuroprotective Effects

Research indicates that 2-MeTIQ exhibits neuroprotective properties in models of neurodegenerative diseases. It has been shown to:

- Reverse Mechanical Allodynia : In diabetic neuropathy models, 2-MeTIQ administration significantly reduced pain sensitivity, comparable to standard treatments like gabapentin .

- Restore Neurotransmitter Levels : It effectively normalized serotonin and dopamine levels in various brain regions affected by diabetic neuropathy .

Antidepressant Activity

Studies have demonstrated that 2-MeTIQ possesses antidepressant-like effects:

- Behavioral Tests : In forced swim tests (FST) and tail suspension tests (TST), 2-MeTIQ reduced immobility time, indicating potential antidepressant properties .

- Monoamine System Activation : The compound activates noradrenaline and serotonin systems, suggesting its utility in treating depression .

Analgesic Properties

The compound has also exhibited analgesic effects:

- Pain Models : In animal studies, 2-MeTIQ demonstrated significant pain relief in models of acute and chronic pain through its action on the central nervous system.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Patsenka & Antkiewicz-Michaluk (2004) | Demonstrated that 1MeTIQ reverses STZ-induced diabetic neuropathic pain by modulating neurotransmitter levels. |

| Wasik et al. (2007) | Showed that 1MeTIQ potentiates morphine-induced analgesia and restores altered monoamine levels. |

| Pietraszek et al. (2009) | Investigated the role of TIQs in regulating dopamine neurotransmitter systems across various disease models. |

Propriétés

IUPAC Name |

2-methyl-3,4-dihydro-1H-isoquinolin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWNTTVDTPIYRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.